Cas no 617707-24-1 (Dibenzofuran, 1,3-dibromo-)

1,3-Dibromodibenzofuran is a brominated derivative of dibenzofuran, characterized by the substitution of two bromine atoms at the 1 and 3 positions of the aromatic structure. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of flame retardants, pharmaceuticals, and advanced materials. Its high reactivity and stability under various conditions make it suitable for cross-coupling reactions and further functionalization. The presence of bromine atoms enhances its utility in halogenation and other electrophilic substitution processes. Careful handling is advised due to its potential toxicity and environmental persistence. It is typically supplied as a high-purity solid for research and industrial applications.
Dibenzofuran, 1,3-dibromo- structure
Dibenzofuran, 1,3-dibromo- structure
Product Name:Dibenzofuran, 1,3-dibromo-
CAS No:617707-24-1
MF:C12H6Br2O
MW:325.983441829681
CID:466822
PubChem ID:526288
Update Time:2025-06-14

Dibenzofuran, 1,3-dibromo- Chemical and Physical Properties

Names and Identifiers

    • Dibenzofuran, 1,3-dibromo-
    • 1,3-dibromodibenzofuran
    • 1,3-dibromo-dibenzofuran
    • MFCD22042747
    • 1,3-Dibromodibenzo[b,d]furan
    • SCHEMBL9450959
    • 617707-24-1
    • SY268966
    • DTXSID60335643
    • Inchi: 1S/C12H6Br2O/c13-7-5-9(14)12-8-3-1-2-4-10(8)15-11(12)6-7/h1-6H
    • InChI Key: HUMKRBJGRUACAP-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC2=C1C1C=CC=CC=1O2)Br

Computed Properties

  • Exact Mass: 323.87848
  • Monoisotopic Mass: 323.87854g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 13.1Ų

Experimental Properties

  • PSA: 13.14

Dibenzofuran, 1,3-dibromo- Pricemore >>

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Dibenzofuran, 1,3-dibromo- Related Literature

Additional information on Dibenzofuran, 1,3-dibromo-

Recent Advances in the Study of Dibenzofuran, 1,3-dibromo- and Compound 617707-24-1 in Chemical Biology and Pharmaceutical Research

In recent years, the chemical biology and pharmaceutical research communities have shown increasing interest in the study of dibenzofuran derivatives, particularly 1,3-dibromo-dibenzofuran, and the compound with the CAS number 617707-24-1. These molecules have demonstrated significant potential in various applications, including drug discovery, material science, and environmental chemistry. This research brief aims to provide an overview of the latest findings related to these compounds, highlighting their synthesis, biological activities, and potential therapeutic applications.

Dibenzofuran, 1,3-dibromo-, is a halogenated derivative of dibenzofuran, a heterocyclic compound consisting of two benzene rings fused to a central furan ring. The bromination at the 1 and 3 positions introduces unique electronic and steric properties, making this compound a valuable intermediate in organic synthesis and a candidate for further pharmacological evaluation. Recent studies have explored its role as a building block for more complex molecules, particularly in the development of novel anticancer and antimicrobial agents.

Compound 617707-24-1, on the other hand, has emerged as a promising candidate in medicinal chemistry due to its unique structural features and biological activity. Although the exact structure of this compound is often proprietary, available literature suggests that it belongs to a class of small molecules with potential applications in targeting specific enzymes or receptors involved in disease pathways. Recent research has focused on optimizing its pharmacokinetic properties and evaluating its efficacy in preclinical models.

One of the key advancements in the study of these compounds is the development of efficient synthetic routes. Researchers have reported improved methods for the preparation of 1,3-dibromo-dibenzofuran, utilizing catalytic systems that enhance yield and selectivity. Similarly, efforts to synthesize 617707-24-1 have benefited from advances in asymmetric catalysis and green chemistry principles, reducing the environmental impact of the production process.

In terms of biological activity, preliminary studies have indicated that 1,3-dibromo-dibenzofuran exhibits moderate cytotoxicity against certain cancer cell lines, possibly through the induction of oxidative stress. Further investigations are underway to elucidate its mechanism of action and to explore its potential as a lead compound for anticancer drug development. Compound 617707-24-1 has shown promise in modulating specific signaling pathways, with recent data suggesting its utility in treating inflammatory and neurodegenerative disorders.

The pharmaceutical industry has taken note of these developments, with several companies initiating patent filings and early-stage clinical trials involving derivatives of these compounds. The unique physicochemical properties of 1,3-dibromo-dibenzofuran, such as its lipophilicity and molecular rigidity, make it an attractive scaffold for drug design. Meanwhile, the precise targeting capabilities of 617707-24-1 have sparked interest in its potential as a precision medicine tool.

Despite these promising findings, challenges remain in the development of these compounds for clinical use. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive structure-activity relationship studies. Researchers are employing computational modeling and high-throughput screening techniques to optimize these molecules while minimizing adverse effects.

Looking ahead, the study of dibenzofuran, 1,3-dibromo-, and compound 617707-24-1 is expected to yield significant contributions to chemical biology and pharmaceutical science. Ongoing research is exploring their applications beyond traditional drug discovery, including their use as fluorescent probes, molecular sensors, and components of advanced materials. The integration of these compounds with emerging technologies such as nanotechnology and targeted drug delivery systems may further enhance their therapeutic potential.

In conclusion, recent research on dibenzofuran, 1,3-dibromo-, and compound 617707-24-1 has opened new avenues for scientific exploration and therapeutic development. While much work remains to be done, these compounds represent exciting opportunities for innovation in chemical biology and medicine. Continued interdisciplinary collaboration will be essential to fully realize their potential and translate laboratory findings into clinical applications.

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